molecular formula C17H29NO B038079 (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL CAS No. 115651-77-9

(1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL

Cat. No. B038079
M. Wt: 263.4 g/mol
InChI Key: BRRGNOFUBFINSX-RDJZCZTQSA-N
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Description

(1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL, commonly referred to as DBAA, is a chiral compound with potential applications in medicinal and pharmaceutical research. DBAA is a tertiary amine derivative of phenylpropanolamine, a sympathomimetic drug that has been used as a nasal decongestant and appetite suppressant. DBAA exhibits a unique pharmacological profile that makes it a promising candidate for drug development.

Scientific Research Applications

  • It exhibits high antituberculosis activity and is in the final stage of clinical trials for use in clinical practice (Omel’kov, Fedorov, & Stepanov, 2019).

  • When used as a chiral catalyst, it aids in the synthesis of hydroxyketones, achieving an enantiomeric excess of up to 93% (Soai, Watanabe, & Koyano, 1989).

  • Its crystal structure has been analyzed, revealing insights into its binding properties, particularly with (-)-ephedrine ligands (Bouquillon et al., 1999).

  • It demonstrates potential in asymmetric autocatalysis, with applications in chemical synthesis, evidenced by a study involving the addition of diethylzinc to benzaldehyde (ShengJian et al., 1993).

  • The compound has been used as a chiral auxiliary in the preparation of diastereoisomerically pure oxazaphospholes (Rippert, Linden, & Hansen, 2000).

  • It is identified as an effective inhibitor against Pseudomonas aeruginosa, suggesting its potential as a preservative in pharmaceutical formulations (Richards & McBride, 1973).

  • The bioreduction of 2-chloro-1-phenyl-2-propen-1-one by baker's yeast produces 1R,2R- and 1R,2S-2-chloro-1-phenylpropan-1-ol, which are important for the synthesis of various compounds (Siqueira Filho, Rodrigues, & Moran, 2001).

properties

IUPAC Name

(1R,2S)-2-(dibutylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO/c1-4-6-13-18(14-7-5-2)15(3)17(19)16-11-9-8-10-12-16/h8-12,15,17,19H,4-7,13-14H2,1-3H3/t15-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRGNOFUBFINSX-RDJZCZTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C(C)C(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)[C@@H](C)[C@@H](C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432624
Record name (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-OL

CAS RN

115651-77-9
Record name (1R,2S)-2-(Dibutylamino)-1-phenylpropan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R,2S)-(+)-2-(Dibutylamino)-1-phenyl-1-propanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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